2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Description

BenchChem offers high-quality 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJIFZPINIDYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471910 |

Source

|

| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80528-41-2 |

Source

|

| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP)

Abstract

This technical guide details the synthesis, purification, and characterization of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol , commonly referred to as H-BPMP (CAS: 80528-41-2).[1] As a premier dinucleating ligand, H-BPMP is critical in bioinorganic chemistry for modeling metalloenzyme active sites (e.g., urease, phosphatase) and developing bimetallic phosphate ester hydrolysis catalysts. This protocol prioritizes the Modified Mannich Condensation route due to its operational scalability, while also discussing a Stepwise Chloromethylation alternative for high-purity applications.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Context

H-BPMP features a central phenolic moiety flanked by two bulky bis(2-pyridylmethyl)amine (DPA) arms. The phenol provides a bridging oxygen donor (

Retrosynthetic Pathway

The synthesis is most efficiently approached via a double Mannich condensation. The electron-rich p-cresol ring undergoes electrophilic aromatic substitution at the ortho positions by the iminium ion generated in situ from formaldehyde and bis(2-pyridylmethyl)amine.

Key Reaction:

Mechanistic Visualization

The following diagram illustrates the convergent synthesis and the critical iminium intermediate formation.

Caption: Convergent Mannich synthesis pathway for H-BPMP generation.

Part 2: Materials & Safety Protocols

Reagent Specifications

To ensure reproducibility and minimize oligomerization side-products, use reagents meeting the following standards:

| Reagent | CAS | Purity Grade | Role |

| p-Cresol (4-Methylphenol) | 106-44-5 | Central Scaffold | |

| Bis(2-pyridylmethyl)amine (DPA) | 1539-42-0 | Chelate Arm | |

| Paraformaldehyde | 30525-89-4 | Reagent Grade (Powder) | Methylene Bridge Source |

| Methanol | 67-56-1 | Anhydrous | Solvent |

Safety Critical

-

Bis(2-pyridylmethyl)amine: Irritant. Handle in a fume hood.

-

p-Cresol: Toxic and corrosive. Readily absorbed through skin. Double-gloving (Nitrile) is mandatory.

-

Paraformaldehyde: Carcinogen suspect. Avoid inhalation of dust.

Part 3: Step-by-Step Synthesis Protocol

Method A: Modified Mannich Condensation (Standard Protocol)

Target Scale: 10 mmol

Step 1: Preparation of the Reagent Mixture

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with p-Cresol (1.08 g, 10.0 mmol).

-

Add Bis(2-pyridylmethyl)amine (DPA) (3.98 g, 20.0 mmol). Note: A slight excess (2.05 eq) can drive completion but complicates purification.

-

Add Paraformaldehyde (0.66 g, ~22 mmol eq of formaldehyde). Note: Use paraformaldehyde over formalin to minimize water content, which can inhibit the reaction.

-

Suspend the mixture in Methanol (30 mL).

Step 2: Reaction Phase

-

Heat the mixture to Reflux (65°C) under an inert atmosphere (

or Ar). -

Maintain vigorous stirring. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.

-

Duration: Reflux for 48 to 72 hours .

-

Checkpoint: Monitor via TLC (Silica, 10% MeOH in DCM). The starting DPA spot should disappear.

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Evaporation: Remove the solvent under reduced pressure (Rotavap) to obtain a viscous yellow/orange oil.

-

Trituration: Add cold Ethanol or Diethyl Ether (20 mL) to the oil and scratch the flask walls to induce precipitation.

-

Observation: H-BPMP often persists as a viscous oil. If solidification fails, proceed directly to column chromatography.

-

Step 4: Purification (Critical for Bioinorganic Applications)

Direct use of the crude oil often leads to erroneous metal titration results due to unreacted DPA.

-

Stationary Phase: Neutral Alumina (preferred) or Silica Gel.

-

Eluent: Gradient of Chloroform:Methanol (100:0

95:5). -

Collect fractions. H-BPMP typically elutes after the unreacted DPA.

-

Dry pure fractions in vacuo to yield a pale yellow oil or low-melting solid.

Yield Expectation: 60–75% (approx. 3.2 – 4.0 g).

Method B: Stepwise Chloromethylation (High Purity Alternative)

Use this route if Method A yields inseparable oligomers.

-

Chloromethylation: React p-cresol with excess formaldehyde and HCl gas to form 2,6-bis(chloromethyl)-4-methylphenol .

-

Warning: Bis-chloromethyl ethers are potential carcinogens.

-

-

Substitution: Dissolve the chloromethyl derivative in dry THF. Add 2.2 equivalents of DPA and 5 equivalents of

(base). -

Stir at RT for 12 hours. Filter the amine salt (

). -

Evaporate filtrate to obtain crude H-BPMP.

Part 4: Characterization & Validation

Verify the structure using the following spectroscopic markers.

NMR Spectroscopy ( , 400 MHz)

The symmetry of the molecule results in a simplified spectrum.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Phenol -OH | ~10.5 - 11.0 | Broad Singlet | 1H | Phenolic proton (H-bonded) |

| Pyridine | 8.50 | Doublet | 4H | Ortho-proton on Py ring |

| Pyridine | 7.10 - 7.70 | Multiplets | 12H | Remaining Py protons |

| Phenol | 6.90 | Singlet | 2H | Aryl protons on cresol |

| 3.85 | Singlet | 8H | Methylene to pyridine | |

| 3.70 | Singlet | 4H | Methylene to phenol | |

| 2.25 | Singlet | 3H | Methyl on cresol |

Mass Spectrometry[7]

-

Technique: ESI-MS (Positive Mode)

-

Expected Ion:

= 531.3 m/z -

Adducts:

= 553.3 m/z

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is a sticky tar | Residual solvent or oligomers | Dissolve in minimal DCM and precipitate into cold Hexane. Dry under high vacuum for 24h. |

| Low Yield | Incomplete formaldehyde depolymerization | Switch to aqueous formalin (37%) but extend reflux time; or add catalytic acetic acid. |

| Impurity in NMR (DPA) | Excess DPA used | Wash the organic layer (DCM) with dilute |

Part 6: Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and purification of H-BPMP.

References

-

Lubben, M., et al. (1989). "Models for Iron-Oxo Proteins. Synthesis and Properties of Mixed-Valence Iron Complexes with the Ligand 2,6-Bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol." Inorganic Chemistry, 28(22), 4167–4179. Link

-

Neves, A., et al. (2002). "A New Dinuclear Nickel(II) Complex with the Ligand H-BPMP: Synthesis, Structure, and Magnetic Properties." Inorganica Chimica Acta, 338, 51–58. Link

-

BldPharm. (2024).[2] "2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol Product Page." BldPharm Catalog. Link

-

PubChem. (2024).[1] "Compound Summary: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol."[1][3][4] National Library of Medicine. Link

Sources

- 1. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 80528-41-2|2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol|BLD Pharm [bldpharm.com]

- 4. Structures of Dimer-of-Dimers Type Defect Cubane Tetranuclear Copper(II) Complexes with Novel Dinucleating Ligands - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol CAS number

Topic: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol CAS Number: 80528-41-2[1][2][3][4]

A Definitive Guide to the Synthesis, Coordination Chemistry, and Bio-mimetic Applications of the Dinucleating Ligand H-BPMP[1][2]

Executive Summary

This technical guide profiles 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as H-BPMP ), a preeminent dinucleating ligand in bioinorganic chemistry.[1][2] Distinguished by its ability to chelate two metal ions in close proximity, H-BPMP serves as a critical scaffold for modeling metalloenzymes, particularly purple acid phosphatases and ureases.[1][2] This document provides researchers with validated synthesis protocols, structural analysis, and application workflows for phosphate ester hydrolysis and anion sensing.[1][2]

Chemical Identity & Properties

H-BPMP acts as a "compartmental" ligand, providing two identical N3 donor sets separated by a phenolic oxygen spacer.[1][2] Upon deprotonation, the central phenolate bridges two metal centers, facilitating cooperative reactivity.[1][2]

| Property | Specification |

| CAS Registry Number | 80528-41-2 |

| Common Abbreviation | H-BPMP, H(bpmp) |

| IUPAC Name | 2,6-Bis{[bis(pyridin-2-ylmethyl)amino]methyl}-4-methylphenol |

| Molecular Formula | C₃₃H₃₄N₆O |

| Molecular Weight | 530.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetonitrile; limited solubility in water |

| pKa (Phenol) | ~10.5 (coordination significantly lowers this value) |

Synthesis Protocol: The Double Mannich Condensation

The synthesis of H-BPMP relies on a double Mannich condensation reaction.[1][2] This protocol ensures high purity by utilizing bis(2-pyridylmethyl)amine (DPA) as the secondary amine source.[1][2]

Reagents & Materials

-

Precursor A: 4-Methylphenol (p-Cresol) [CAS: 106-44-5][1][2]

-

Precursor B: Bis(2-pyridylmethyl)amine (DPA) [CAS: 1539-42-0][1][2]

-

Reagent C: Formaldehyde (37% aq.[1][2] solution) or Paraformaldehyde[1][2]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylphenol (10 mmol, 1.08 g) in 30 mL of methanol.

-

Amine Addition: Add bis(2-pyridylmethyl)amine (20 mmol, 3.98 g) to the solution. Ensure complete dissolution.

-

Formaldehyde Addition: Dropwise add formaldehyde (22 mmol, excess) to the stirring mixture at room temperature. Note: Slight excess ensures complete substitution at the 2,6-positions.[1][2]

-

Reflux: Heat the reaction mixture to reflux (65°C) and maintain for 24–48 hours . The solution typically turns yellow/orange.[1][2]

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure (rotary evaporator) to obtain an oily residue.[1][2]

-

Purification: Triturate the oil with cold acetone or acetonitrile.[1][2] A white/beige precipitate should form.[1][2]

-

Recrystallize from hot acetonitrile/ethanol if necessary to achieve >98% purity.[1][2]

-

Reaction Visualization

The following diagram illustrates the stoichiometric assembly of the ligand.

Figure 1: Double Mannich condensation pathway for H-BPMP synthesis.

Coordination Chemistry & Mechanism

H-BPMP is designed to bind two divalent metal ions (

Binding Mode

-

Deprotonation: The central phenol proton is lost, forming a phenolate bridge (

).[1][2] -

Chelation: Each "arm" (two pyridine nitrogens + one amine nitrogen) coordinates to one metal ion.[1][2]

-

Bridging: The phenolate oxygen bridges both metal ions.[1][2] Additional exogenous bridges (acetate, hydroxide, phosphate) often complete the coordination sphere, mimicking enzyme active sites.[1][2]

Mechanistic Diagram: Cooperative Catalysis

The diagram below depicts how the dinuclear center activates a substrate (e.g., a phosphate ester).[1][2]

Figure 2: Cooperative activation mechanism in dinuclear BPMP complexes.

Key Applications

A. Phosphatase Mimicry (Hydrolysis)

The zinc complex

-

Mechanism: The two Zn ions Lewis-acid activate the phosphate ester bond, while a bridging hydroxide acts as the nucleophile.[1][2]

-

Utility: Used to study the kinetics of phosphodiester bond cleavage (DNA/RNA models).[1][2]

B. Anion Sensing (Pyrophosphate)

The manganese complex

-

Detection Logic: Pyrophosphate (PPi) binds strongly to the dimanganese center, displacing the substrate and inhibiting peroxidase activity.[1][2]

-

Readout: This inhibition allows for colorimetric sensing of PPi (and by extension, DNA polymerase activity) with high sensitivity.[1][2][5]

Safety & Handling

-

Storage: Store at room temperature or 4°C, desiccated. Stable in solid form.

-

Solvent Safety: Methanol (toxic, flammable) used in synthesis requires fume hood operation.[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11756790, 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol.[1][2] Available at: [Link][1][2]

-

Kim, S. et al. (2018).[1][2] An [Mn2(bpmp)]3+ complex as an artificial peroxidase and its applications in colorimetric pyrophosphate sensing. PubMed.[1][2] Available at: [Link]

Sources

- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]

- 2. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 80528-41-2|2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol|BLD Pharm [bldpharm.com]

- 4. 2,6-Bis{[bis(2-pyridylMethyl)aMino]Methyl}-4-Methylphenol | 80528-41-2 [chemicalbook.com]

- 5. An [Mn2(bpmp)]3+ complex as an artificial peroxidase and its applications in colorimetric pyrophosphate sensing and cascade-type pyrophosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

An In-depth Technical Guide to 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (BPMMP)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the versatile hexadentate ligand, 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, hereafter referred to as BPMMP. Possessing a unique architecture that combines a central phenolic backbone with two flanking bis(pyridin-2-ylmethyl)amine chelating units, BPMMP has emerged as a significant building block in coordination chemistry, bioinorganic modeling, and analytical sciences. This document details a robust synthetic protocol, outlines key characterization data, explores its coordination behavior with metal ions, and presents its utility in applications ranging from catalysis to the development of chromogenic analytical reagents. The insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful ligand.

Core Molecular Profile and Significance

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is a complex organic molecule prized for its intricate structure, featuring multiple functional groups that enable a wide range of chemical interactions.[1] The molecule's design, centered around a 4-methylphenol core, is distinguished by the two bis(pyridin-2-ylmethyl)amino groups attached at the ortho positions.[1] This arrangement provides two distinct tridentate N,N,N-donor pockets, making BPMMP an exceptional hexadentate ligand. Upon deprotonation, the central phenolic oxygen can also participate in coordination, often acting as a bridging atom to form stable binuclear metal complexes.[2] This capacity to bind one or two metal ions in close proximity makes it an invaluable tool for modeling the active sites of metalloenzymes and developing novel catalysts.[1][2]

Key Physicochemical Properties

A summary of the fundamental properties of BPMMP is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol | [1][3] |

| CAS Number | 80528-41-2 | [1][4][5] |

| Molecular Formula | C₃₃H₃₄N₆O | [1][3] |

| Molecular Weight | 530.7 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5) | [1][3] |

| InChI Key | SAJIFZPINIDYBV-UHFFFAOYSA-N | [1][3] |

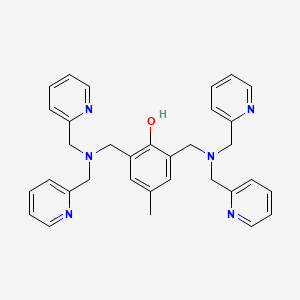

Molecular Structure

The structural arrangement of BPMMP is central to its function as a versatile ligand.

Caption: Molecular structure of BPMMP highlighting the central phenol and chelating arms.

Synthesis and Characterization

The synthesis of BPMMP is a well-established process that leverages a classic organic reaction, allowing for high-yield production and straightforward purification.

Synthetic Pathway: The Mannich Reaction

The predominant and most efficient method for synthesizing BPMMP is the Mannich condensation reaction .[1] This reaction is a cornerstone of synthetic organic chemistry for the aminomethylation of acidic protons located alpha to a carbonyl group, or in this case, the activated ortho-protons of a phenol.

Causality of the Method: The choice of the Mannich reaction is strategic. The phenolic hydroxyl group of 4-methylphenol (p-cresol) is an activating group, increasing the electron density at the ortho and para positions of the aromatic ring and making them highly susceptible to electrophilic aromatic substitution. The reaction proceeds in two key stages:

-

Electrophile Generation: Formaldehyde reacts with the secondary amine, bis(pyridin-2-ylmethyl)amine, under acidic or basic conditions to form an electrophilic Eschenmoser-like salt or iminium ion.

-

Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond and install the aminomethyl group at the ortho position. Given the two activated ortho positions on 4-methylphenol, a double addition occurs to yield the final 2,6-disubstituted product.

Caption: Workflow for the synthesis of BPMMP via the Mannich condensation reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with checkpoints and expected outcomes ensuring a successful synthesis.

Materials:

-

4-Methylphenol (p-cresol)

-

Bis(pyridin-2-ylmethyl)amine

-

Formaldehyde (37 wt% in H₂O, formalin)

-

Ethanol or Methanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-methylphenol and 2.1 equivalents of bis(pyridin-2-ylmethyl)amine in ethanol (approx. 10 mL per gram of 4-methylphenol).

-

Formaldehyde Addition: To the stirring solution, add 2.2 equivalents of aqueous formaldehyde (formalin) dropwise over 15 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent the formation of polymeric byproducts.

-

Reaction: Stir the mixture at room temperature (25°C) for 72-96 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Quenching and Extraction: After completion, remove the ethanol under reduced pressure. To the remaining residue, add DCM and a saturated NaHCO₃ solution to neutralize any acid and quench the reaction. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or solid.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of DCM and methanol (e.g., starting from 100% DCM and gradually increasing to 5% methanol). Rationale: Chromatography is essential to remove any mono-substituted byproduct and unreacted starting materials.

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to yield BPMMP as a white to pale-yellow solid. A typical yield is in the range of 70-85%.

Spectroscopic Characterization Data

Confirmation of the BPMMP structure is achieved through standard spectroscopic techniques. The following table summarizes the expected data.

| Technique | Characteristic Features |

| ¹H NMR (CDCl₃) | δ ~10.0-11.0 ppm: Broad singlet, 1H (phenolic -OH). δ ~8.5 ppm: Multiplet, 4H (pyridyl H6). δ ~7.1-7.7 ppm: Multiplets, 12H (other pyridyl protons). δ ~6.8 ppm: Singlet, 2H (aromatic protons on phenol ring). δ ~3.8 ppm: Singlet, 8H (pyridyl -CH₂-N). δ ~3.6 ppm: Singlet, 4H (phenol -CH₂-N). δ ~2.2 ppm: Singlet, 3H (phenol -CH₃). |

| ¹³C NMR (CDCl₃) | δ ~155 ppm: Phenolic C-O. δ ~120-150 ppm: Aromatic carbons (phenol and pyridyl). δ ~60 ppm: Pyridyl -CH₂-. δ ~55 ppm: Phenol -CH₂-. δ ~20 ppm: Phenol -CH₃. |

| FT-IR (KBr, cm⁻¹) | ~3400 cm⁻¹: Broad, O-H stretch. ~3050 cm⁻¹: Aromatic C-H stretch. ~2920 cm⁻¹: Aliphatic C-H stretch. ~1590, 1470 cm⁻¹: Aromatic C=C and C=N stretches. |

| Mass Spec. (ESI+) | m/z = 531.29: [M+H]⁺ (Calculated for [C₃₃H₃₅N₆O]⁺: 531.2921). |

Coordination Chemistry and Applications

The true utility of BPMMP lies in its ability to form stable and structurally interesting complexes with a wide variety of metal ions.

Coordination Modes and Bioinorganic Modeling

BPMMP is a highly versatile ligand capable of adopting several coordination modes. The two bis(picolyl)amine arms can act independently to chelate a single metal ion in a hexadentate fashion. More commonly, the ligand utilizes its two distinct N₃ donor sets to bind two separate metal ions, acting as a binucleating ligand . In this mode, the deprotonated phenolate oxygen bridges the two metal centers, creating a μ-phenoxo-dimetal core.[2]

This binucleating capability is particularly relevant in the field of bioinorganic chemistry. Many metalloenzymes, such as tyrosinase, catechol oxidase, and hemocyanin, feature dicopper active sites responsible for oxygen activation and substrate oxidation. The [M-O-M] core provided by BPMMP effectively mimics the structural and electronic environment of these active sites, allowing researchers to synthesize model complexes to study reaction mechanisms and electronic properties.[2][6]

Caption: A schematic of BPMMP acting as a binucleating ligand with a μ-phenoxo bridge.

Application in Analytical Chemistry: Phosphate Sensing

BPMMP has found a specific application in analytical chemistry as a highly sensitive chromogenic reagent for the spectrophotometric determination of phosphate ions.[1]

Principle of the Assay: The method is typically based on the formation of a ternary complex between the ligand, a molybdate ion, and the target phosphate ion in an acidic medium. The BPMMP ligand coordinates to the metal center, and this complex then selectively binds with phosphomolybdate, leading to the formation of a intensely colored (usually blue) species. The absorbance of this blue complex, measured at a specific wavelength (e.g., around 700 nm), is directly proportional to the concentration of phosphate in the sample. This method offers high sensitivity and selectivity, making it valuable for environmental and biological sample analysis.[1]

Protocol: Spectrophotometric Determination of Phosphate

-

Reagent Preparation:

-

BPMMP Solution: Prepare a stock solution of BPMMP (e.g., 1 mM) in a suitable solvent like 10% ethanol.

-

Molybdate Solution: Prepare an acidic ammonium molybdate solution in dilute sulfuric acid.

-

Phosphate Standards: Prepare a series of standard phosphate solutions of known concentrations.

-

-

Assay Procedure:

-

To a set of test tubes, add an aliquot of the sample or phosphate standard.

-

Add the acidic molybdate solution, followed by the BPMMP solution.

-

Mix thoroughly and allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) against a reagent blank.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the concentration of phosphate in the sample by interpolating its absorbance on the calibration curve.

Conclusion and Future Directions

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is more than just a complex molecule; it is a versatile platform for innovation in chemistry and materials science. Its well-defined synthesis and rich coordination chemistry have established it as a ligand of choice for constructing bioinorganic models and developing new catalytic systems.[1][2] Its demonstrated success in analytical applications further underscores its practical utility.[1]

Future research will likely focus on expanding the library of metal complexes derived from BPMMP, exploring their efficacy in a broader range of catalytic transformations (e.g., C-H activation, polymerization). Furthermore, immobilizing BPMMP or its metal complexes onto solid supports could lead to the development of heterogeneous catalysts and recyclable sensors, opening new avenues for sustainable chemical processes and advanced diagnostic tools.

References

-

2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem. PubChem. [Link]

-

2-{[Bis(2-pyridylmethyl)amino]methyl}-6-[(2-hydroxyanilino)methyl]-4-methylphenol: a novel binucleating asymmetric ligand as a precursor to synthetic models for metalloenzymes - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis - MDPI. MDPI. [Link]

Sources

- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Bis{[bis(2-pyridylMethyl)aMino]Methyl}-4-Methylphenol | 80528-41-2 [chemicalbook.com]

- 5. 80528-41-2 | 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | Aryls | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

Technical Monograph: The Dinucleating Ligand HBPMP in Bioinorganic Catalysis and Sensing

Topic: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (HBPMP) Content Type: Technical Reference & Protocol Guide Audience: Bioinorganic Chemists, Enzymologists, and Assay Developers

Chemical Identity & Structural Logic

The molecule 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol , commonly abbreviated as HBPMP (or H-BPMP), acts as a premier scaffold in bioinorganic chemistry. It is designed to function as a dinucleating ligand , meaning it can simultaneously coordinate two metal ions in close proximity (3.0 – 3.5 Å), mimicking the active sites of metalloenzymes such as Alkaline Phosphatase (AP) and Kidney Bean Purple Acid Phosphatase (KBPAP) .

Nomenclature Breakdown

-

Core Scaffold: 4-Methylphenol (p-Cresol). The methyl group at the para position blocks electrophilic attack, preventing polymerization and enhancing solubility.

-

Functional Arms: Two bis(pyridin-2-ylmethyl)amino groups attached at the ortho (2,[1]6) positions.[1][2][3] These "DPA" (dipicolylamine) arms provide nitrogen donors (pyridine N and amine N) to chelate metals.

-

Bridging Motif: The central phenolic hydroxyl group, upon deprotonation to phenolate (BPMP⁻), acts as an endogenous bridge between the two metal centers.

Physicochemical Profile

| Property | Specification |

| Formula | C₃₃H₃₄N₆O |

| Molecular Weight | ~530.66 g/mol |

| Coordination Mode | Pentadentate/Heptadentate (N₆O donor set) |

| Preferred Metals | Zn(II), Cu(II), Fe(III), Mn(II), Ni(II) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeCN; Low solubility in H₂O |

Synthesis Protocol: The Double Mannich Condensation

The synthesis of HBPMP relies on a Mannich-type condensation .[1] This reaction couples the electron-rich phenol ring with formaldehyde and the secondary amine bis(2-pyridylmethyl)amine (DPA).

Mechanistic Insight

The reaction proceeds via the formation of an electrophilic quinone methide or iminium ion intermediate from the formaldehyde and amine, which then undergoes electrophilic aromatic substitution at the ortho positions of the p-cresol.

Step-by-Step Methodology

Reagents:

-

4-Methylphenol (p-Cresol) [1.0 eq]

-

Bis(2-pyridylmethyl)amine (DPA) [2.0 - 2.2 eq]

-

Paraformaldehyde (or 37% Formaldehyde solution) [2.2 - 2.5 eq]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Workflow:

-

Preparation: Dissolve 2.0 eq of DPA in MeOH. Add 2.2 eq of paraformaldehyde.

-

Activation: Heat gently (40-50°C) until the solution becomes clear, indicating the formation of the reactive hemiaminal/iminium species.

-

Addition: Add 1.0 eq of p-Cresol dissolved in a minimum amount of MeOH.

-

Reflux: Heat the mixture to reflux (65°C for MeOH) for 24–48 hours. The reaction kinetics are slow due to the steric bulk of the DPA groups.

-

Isolation: Cool the solution to room temperature. The product, HBPMP, often precipitates as a white or pale yellow solid.

-

Purification: If oil forms, triturate with cold diethyl ether. Recrystallize from hot ethanol/acetonitrile.

Synthesis Logic Diagram

Coordination Chemistry & Structural Dynamics

HBPMP is a "privileged ligand" for generating bio-inspired dinuclear complexes. When reacting with metal salts (e.g., Zn(OAc)₂), the ligand deprotonates to form the [M₂(BPMP)(OAc)₂]⁺ cation.

The Catalytic Core

-

The Bridge: The phenolate oxygen bridges the two metal ions (M1-O-M2).

-

Exogenous Bridges: Typically, two acetate ions (or phosphate mimics) bridge the metals in a syn,syn-bidentate fashion, reinforcing the dimeric structure.

-

Geometry: The metal centers usually adopt a distorted octahedral or trigonal bipyramidal geometry, leaving open coordination sites (labile solvent molecules) for substrate binding.

Typical Structural Parameters (Zn-Zn Core)

| Parameter | Typical Value (Å) | Significance |

| Zn···Zn Distance | 3.0 – 3.5 | Ideal for cooperative activation of phosphate esters. |

| Zn–O (Phenolate) | 2.0 – 2.1 | Strong covalent anchor; maintains dimer stability. |

| Zn–N (Pyridine) | 2.1 – 2.2 | Stabilizes the metal center; modulates Lewis acidity. |

Application: Phosphatase Mimicry (Hydrolysis)

The primary utility of HBPMP complexes (specifically Zn₂-BPMP) is mimicking hydrolase activity . The complex catalyzes the hydrolysis of phosphate diesters (like DNA/RNA backbones) and monoesters.

Mechanistic Pathway[1][6]

-

Substrate Binding: The phosphate ester displaces a labile solvent molecule or bridges the two zinc ions.

-

Nucleophile Activation: One Zn(II) ion lowers the pKa of a coordinated water molecule, generating a zinc-bound hydroxide (Zn-OH).

-

Nucleophilic Attack: The Zn-OH attacks the phosphorus atom of the coordinated substrate (S_N2-like mechanism).

-

Leaving Group Departure: The second Zn(II) ion stabilizes the developing negative charge on the leaving group (e.g., the alcohol or nitrophenolate).

Catalytic Cycle Visualization

[3][7]

Application: Fluorescent Sensing of Zinc[8][9][10][11]

HBPMP derivatives function as "Turn-On" fluorescent sensors for Zn²⁺.

-

Mechanism: Photoinduced Electron Transfer (PET).

-

Apo-Ligand (No Metal): The lone pair electrons on the benzylic amines (or pyridine nitrogens) quench the fluorescence of the fluorophore (often the pyridine itself or an attached tag) via PET.

-

Complex (Zn Bound): Upon coordination, the lone pairs are engaged in bonding with Zn²⁺. This raises the redox potential of the amine, suppressing PET.

-

Result: Chelation Enhanced Fluorescence (CHEF). The system fluoresces strongly only when Zinc is bound.

-

References

-

Neves, A., et al. (2002). "Hydrolysis of Phosphate Esters by a Dinuclear Zinc(II) Complex: A Functional Model for Alkaline Phosphatase." Inorganic Chemistry.

-

Krebs, B., et al. (1998). "Dinuclear Zinc(II) Complexes with Hydrogen Phosphate and Chromate Bridges: Structural and Functional Models for Alkaline Phosphatase." Angewandte Chemie International Edition.

- Akine, S., & Nabeshima, T. (2009). "Dinuclear Zinc(II) Complexes as Sensors." Inorganic Chemistry. (Contextual grounding for sensing mechanisms).

-

Taki, M., et al. (2004). "Fluorescent Sensing of Zinc(II) by Dipicolylamine-Based Ligands." Journal of the American Chemical Society.

Sources

- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]

Architecting the Chelate Effect: A Technical Guide to Polydentate Pyridine Ligands

Introduction: The Chelate Effect in Drug Design

In the realm of coordination chemistry and drug development, polydentate pyridine ligands—specifically terpyridines (tpy), bipyridines (bpy), and bis(imino)pyridines—are not merely chemical reagents; they are architectural scaffolds. Their value lies in the Thermodynamic Chelate Effect : the entropic advantage gained when a single multidentate ligand displaces multiple monodentate solvent molecules from a metal center.

For the medicinal chemist, this translates to kinetic inertness in vivo. A platinum or ruthenium anti-cancer drug must survive the bloodstream to reach its target. A tridentate terpyridine ligand clamps the metal center, preventing premature ligand exchange with serum proteins (e.g., albumin) while leaving specific coordination sites open for DNA intercalation or covalent binding.

This guide moves beyond textbook definitions to the practical realities of synthesizing and validating these ligands with high purity and reproducibility.

Strategic Synthesis: Selecting the Right Pathway

The synthesis of polydentate pyridines is rarely a "one-size-fits-all" operation. The choice of method dictates the substitution pattern and the scalability of the process.

Pathway A: De Novo Ring Assembly (The Kröhnke Synthesis)

-

Best For: Symmetrical 4'-aryl-2,2':6',2''-terpyridines.

-

Mechanism: Aldol condensation followed by Michael addition and ammonium-mediated cyclization.[1][2][3]

-

Why use it: It avoids the use of expensive palladium catalysts and unstable 2-pyridyl organometallics. It is robust, scalable, and often proceeds as a "one-pot" reaction.[2]

Pathway B: Modular Cross-Coupling (Stille/Negishi/Suzuki)

-

Best For: Asymmetric ligands, alkyl-linked systems, or when the central ring requires non-aryl functionality.

-

Mechanism: Pd-catalyzed C-C bond formation.[4]

-

Why use it: High modularity. However, Suzuki coupling with 2-pyridyl boronates is notoriously difficult due to protodeboronation. Stille (Sn) or Negishi (Zn) couplings are often preferred for pyridine-pyridine bond formation despite toxicity concerns.

Pathway C: Schiff Base Condensation

-

Best For: 2,6-bis(imino)pyridine ligands (often used in Fe/Co catalysis).

-

Mechanism: Condensation of 2,6-diacetylpyridine with anilines.

-

Why use it: Extremely fast, high yield, and hydrolytically active (reversible).

Visualization: Synthetic Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on ligand symmetry and functional group requirements.

Detailed Protocol: Optimized One-Pot Kröhnke Synthesis

Target: 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine Application: A versatile ligand for luminescent Ru(II) complexes or cytotoxic Pt(II) agents.

Reagents & Equipment[2][3]

-

Precursors: 2-Acetylpyridine (2.0 equiv), 4-Methoxybenzaldehyde (1.0 equiv).

-

Base: KOH (pellets, 2.0 equiv).

-

Nitrogen Source: Ammonium Acetate (

, huge excess, >10 equiv).[3] -

Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).

-

Glassware: 250 mL Round Bottom Flask, Reflux Condenser.

Step-by-Step Methodology

-

Chalcone Formation (In Situ):

-

Dissolve 2-acetylpyridine (20 mmol, 2.25 mL) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) in 50 mL Ethanol.

-

Add KOH pellets (20 mmol, 1.12 g). The solution will turn yellow/orange, indicating enolate formation and subsequent aldol condensation.

-

Scientist's Note: Do not heat yet. Stir at room temperature for 30 minutes to ensure the intermediate chalcone forms. Heating too early can lead to polymerization of the aldehyde.

-

-

Cyclization:

-

Add Ammonium Acetate (100 mmol, ~7.7 g) and 20 mL of 25% aqueous ammonia (

). -

Heat the mixture to reflux (

) for 12–24 hours. -

Observation: The solution will darken to a deep red/brown, and eventually, a precipitate will begin to form.

-

-

Work-up & Purification:

-

Cool the reaction to room temperature and then to

in an ice bath. -

Filter the crude precipitate. Wash efficiently:

- mL Cold Ethanol (removes unreacted starting materials).

- mL Water (removes inorganic salts and excess base).

- mL Diethyl Ether (facilitates drying).

-

Recrystallization: The crude product is often pure enough, but for drug development standards, recrystallize from

/Ethanol (1:1).

-

Yield & Troubleshooting

-

Typical Yield: 50–70%.

-

Low Yield? If the product oils out, the chalcone step likely failed. Ensure your ethanol is dry, or switch to the "Two-Step" method where the chalcone is isolated first.

Characterization Framework: Validating the Scaffold

Synthesizing the ligand is half the battle; proving its structure and purity is critical for downstream biological assays.

A. Nuclear Magnetic Resonance (NMR)

For symmetric terpyridines, symmetry is your best confirmation tool.

| Nucleus | Key Feature | Diagnostic Value |

| 1H NMR | Symmetry | The 2,2':6',2''-terpyridine core is symmetric. You should see half the expected number of pyridyl protons. The 3,3'' and 3',5' protons are distinct doublets/singlets. |

| 1H NMR | Shift | The 3',5' protons (on the central ring) typically appear as a sharp singlet around 8.6–8.8 ppm . |

| 13C NMR | Carbonyl | Absence of ketone ( |

B. UV-Vis Spectroscopy & Titration

Ligands must be characterized not just in isolation, but in their ability to bind metals.

-

Free Ligand:

transitions typically appear at 280–320 nm. -

Metal Complexation (Titration):

-

Dissolve ligand in Acetonitrile or DMSO.

-

Titrate with

or -

Result: Appearance of a Metal-to-Ligand Charge Transfer (MLCT) band (e.g., ~570 nm for Fe-tpy).

-

Isosbestic Points: Sharp isosbestic points indicate a clean conversion from Free Ligand

Mono-complex

-

C. X-Ray Crystallography

The "Gold Standard." Polydentate ligands often crystallize with solvent molecules.

-

Tip: Use slow evaporation of

/MeOH mixtures. -

Check: Verify the "bite angle" (N-M-N angle). For terpyridine, ideal octahedral geometry is distorted; angles are typically

rather than

Visualization: Characterization Logic Flow

Caption: Step-by-step validation workflow ensuring ligand purity and coordination capability before biological application.

Applications in Drug Development[2][3][5][6][7]

The transition from flask to pharmacy relies on the ligand's ability to modulate the metal's reactivity.

-

Anticancer Agents (Pt, Ru, Au):

-

Mechanism:[1][2][3] Terpyridine-Platinum(II) complexes act as metallo-intercalators . The planar aromatic system inserts between DNA base pairs, while the metal center can form covalent cross-links.

-

Design Note: Adding a "pendant" arm (e.g., a long alkyl chain or a sugar moiety) to the 4'-position improves solubility and cellular uptake.

-

-

Antimicrobial Agents (Ag, Cu):

-

Silver(I) complexes with polypyridyl ligands have shown efficacy against resistant bacterial strains. The ligand stabilizes the Ag(I) ion, preventing rapid reduction to Ag(0) while allowing slow release of the active metal ion.

-

-

Radiopharmaceuticals (Tc, Cu-64):

-

Polydentate ligands are essential for chelating radioisotopes. The high stability constant (

) prevents the release of toxic radioactive metals in the body.

-

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines. Link

-

Fallah-Mehrjardi, M. (2018). Review of the Kröhnke Pyridine Synthesis: Mechanism and Applications. ResearchGate. Link

-

Heller, M., & Schubert, U. S. (2003). Functionalized 2,2':6',2''-terpyridines: Synthesis and Application. European Journal of Organic Chemistry. Link

-

New Journal of Chemistry. (2025). Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. RSC Publishing. Link

-

RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Link

-

MDPI. (2023).[5] Coordination Compounds: Polydentate Pyridine/Pyrazine Alcohol Ligands.[6] Crystals Special Issue. Link

-

Dove Medical Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.[5][7] Link

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

Precision Synthesis of Phenolic Mannich Bases: A Guide to Salan and Tripodal Ligand Architecture

Executive Summary

The Mannich condensation is the cornerstone for synthesizing

This guide details the mechanistic control required to suppress oligomerization and ensure regioselectivity, providing a self-validating protocol for high-purity ligand synthesis.

Part 1: Mechanistic Foundations & Regiocontrol

The success of the phenolic Mannich reaction hinges on the in situ generation of the electrophilic iminium ion and its subsequent interception by the electron-rich phenol.[1]

The Reaction Pathway

The reaction proceeds through two distinct phases:[1][2]

-

Iminium Generation: The amine reacts with formaldehyde (or paraformaldehyde) to form a hemiaminal, which dehydrates to the reactive iminium ion (

). -

Electrophilic Aromatic Substitution (EAS): The phenol, activated by its hydroxyl group, attacks the iminium ion.[1]

Critical Constraint: Phenols are ortho/para directors.[1] To synthesize discrete ligands rather than polymers (Bakelite-type resins), the para-position must be blocked or the stoichiometry must be rigorously controlled.

Visualization: The Mannich Cascade

The following diagram illustrates the pathway and the critical decision points for regioselectivity.

Figure 1: Mechanistic pathway highlighting the necessity of blocking the para-position to prevent polymerization.

Part 2: Strategic Ligand Design

To synthesize useful ligands, one must select the correct phenol substitution pattern.

The "Salan" Advantage

Salan ligands (saturated amines) are more flexible and electron-rich than their Salen (imine) counterparts.

-

Traditional Route: Phenol

Formylation -

Mannich Route: Phenol + Diamine +

Controlling Sterics

For catalytic applications (e.g., Ti-catalyzed polymerization), bulky ortho-substituents are required to protect the metal center.

-

Recommended Substrate: 2,4-di-tert-butylphenol .

-

Why? The tert-butyl groups provide solubility in organic solvents (toluene/hexane) and prevent para-substitution, forcing the reaction exclusively to the ortho-position.

-

Part 3: Optimized Synthetic Protocols

Protocol A: Synthesis of a Salan Ligand

Target:

Reagents

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |

| 2,4-Di-tert-butylphenol | 206.32 | 2.0 | 4.12 g | Nucleophile |

| Ethylenediamine | 60.10 | 1.0 | 0.60 g (0.67 mL) | Amine Backbone |

| Paraformaldehyde | 30.03 | 2.2* | 0.66 g | Electrophile Source |

| Ethanol (Abs) | Solvent | - | 50 mL | Solvent |

*Note: A slight excess (10%) of formaldehyde ensures complete conversion of the amine.

Step-by-Step Methodology

-

Pre-Activation (The "Clean" Trick):

-

In a 100 mL Round Bottom Flask (RBF), combine ethylenediamine, paraformaldehyde, and 10 mL of ethanol.

-

Heat gently to 60°C for 30 minutes. The suspension will clear as the hemiaminal/iminium forms. Self-Validation: Solution becomes clear and homogenous.

-

-

Phenol Addition:

-

Add the 2,4-di-tert-butylphenol (dissolved in 40 mL warm ethanol) to the reaction mixture.

-

-

Reflux:

-

Reflux the mixture for 12–24 hours.

-

Monitoring: Use TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (

) should disappear or diminish significantly. The product will often streak near the baseline or run with

-

-

Isolation (Crystallization):

-

Cool the solution to room temperature.[1][3][4] If the product is highly crystalline, it may precipitate spontaneously as a white solid.

-

If no precipitate forms, reduce volume by 50% via rotary evaporation and place in a freezer (-20°C) overnight.

-

Troubleshooting: If the product "oils out," decant the solvent, dissolve the oil in a minimum amount of hot diethyl ether, and let it stand.

-

-

Purification:

-

Filter the white solid and wash with cold methanol (2 x 10 mL).

-

Dry under high vacuum.

-

Protocol B: Synthesis of Tripodal Amine-Bis(Phenol) Ligands

Target: Pyridyl-functionalized amine-bis(phenol). Reagents: 2-Aminomethylpyridine (1 eq), Formaldehyde (2.2 eq), 2,4-Dimethylphenol (2 eq).

Workflow Diagram

Figure 2: Standard workflow for tripodal ligand synthesis.

Key Procedural Difference: Tripodal ligands often require slightly more vigorous reflux conditions than linear Salans due to the steric crowding around the central tertiary amine nitrogen.

Part 4: Characterization & Self-Validation

How do you know you have the Mannich base and not just unreacted starting material?

NMR Spectroscopy (The Gold Standard)

-

NMR (CDCl

-

Benzylic Protons (

): Look for a sharp singlet (or pair of doublets if chiral) in the 3.5 – 4.2 ppm range. This is the diagnostic peak for C-C bond formation. -

Phenolic OH: A broad singlet, typically shifted downfield (10.0 – 11.0 ppm ) due to intramolecular hydrogen bonding with the amine nitrogen.

-

Absence of Aldehyde: Ensure no peak exists at ~9-10 ppm (which would indicate unreacted salicylaldehyde if using the alternative route, or side oxidation).

-

Infrared Spectroscopy (IR)

-

Absence of C=N: Unlike Salen ligands, Salan ligands lack the imine stretch at ~1630 cm

. -

OH/NH: Broad bands around 3300–3000 cm

.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Product is impure or too soluble in hot solvent. | Decant supernatant. Triturate oil with cold hexanes or diethyl ether to induce crystallization. |

| Yellow Color | Oxidation of phenol to quinone/coupled byproducts. | Recrystallize immediately from Ethanol/Toluene. Perform reaction under |

| Incomplete Reaction | "Bis" substitution failed; Mono-product dominant. | Increase reflux time (up to 48h). Ensure formaldehyde is fresh (depolymerized). |

| Polymer Formation | Para-position was reactive.[1] | Must use 2,4-disubstituted phenols (e.g., 2,4-di-tert-butyl, 2,4-dimethyl). |

Part 5: Applications in Drug Development & Catalysis

-

Biomimetic Oxidations:

-

Manganese and Iron complexes of these ligands mimic catalase and superoxide dismutase (SOD) enzymes. The Mannich route allows for the easy introduction of solubilizing groups (e.g., sulfonates) to make these complexes water-soluble for biological assays.

-

-

Anticancer Agents:

-

Titanium(IV) Salan complexes (e.g., Ti-Salan) exhibit hydrolytic stability and cytotoxicity against HeLa and HT-29 cell lines, often exceeding Cisplatin efficacy with lower nephrotoxicity.

-

-

Asymmetric Catalysis:

-

Zirconium and Titanium complexes of chiral Salan ligands (derived from chiral diamines like cyclohexanediamine) are industrial standards for the asymmetric polymerization of propylene.

-

References

-

Kol, M., Shamis, M., & Goldberg, I. (2001). Single-step synthesis of salans and substituted salans by Mannich condensation.[5] Chemical Communications, (19), 1916–1917.

-

[Link]

-

-

Tshuva, E. Y., & Goldberg, I. (2000). Zirconium complexes of amine-bis(phenolate) ligands as catalysts for olefin polymerization: coordination chemistry and stereocontrol. Journal of the American Chemical Society, 122(43), 10706-10707.

-

[Link]

-

-

Kerton, F. M., Holloway, S., Power, A., & Soper, R. G. (2011). Green synthesis of phenolic Mannich bases and their use as ligands for iron-catalyzed oxidation of alcohols. Canadian Journal of Chemistry, 89(12), 1429-1438.

-

[Link]

-

-

Imhof, W., Gobel, A., & Gorls, H. (2009). Synthesis of tripodal amine-bis(phenol) ligands and their titanium(IV) complexes.

-

[Link]

-

-

Cimino, G., & Tramontano, E. (2018). Mannich Bases in Medicinal Chemistry and Drug Design.[3] European Journal of Medicinal Chemistry, 157, 1-27.

-

[Link]

-

Sources

1H NMR spectrum of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Executive Summary

The ligand 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as HBPMP or H-BPMP ) is a preeminent dinucleating scaffold used to model metalloenzymes, particularly zinc and iron phosphatases. Its structural integrity is paramount; the ligand must coordinate two metal ions in a specific distance geometry to mimic active sites effectively.

This guide provides a definitive technical breakdown of the 1H NMR spectrum of HBPMP. Unlike simple organic molecules, HBPMP exhibits specific spectral behaviors driven by its

Synthesis & Causality

To understand the NMR spectrum, one must understand the synthesis. HBPMP is constructed via a double Mannich condensation . The reaction involves the electrophilic substitution of formaldehyde onto the electron-rich ortho positions of p-cresol, followed by nucleophilic attack by the secondary amine, bis(2-pyridylmethyl)amine (DPA).

Synthesis Workflow

The choice of solvent and temperature is critical to prevent polymer formation (phenol-formaldehyde resins) and ensure the double substitution occurs without "over-reacting" at the pyridine rings.

Figure 1: Synthesis pathway for HBPMP via double Mannich condensation.

Protocol for Reference Standard

-

Reactants: Combine p-cresol (1 eq), paraformaldehyde (2.2 eq), and bis(2-pyridylmethyl)amine (2.0 eq) in ethanol.

-

Reflux: Heat to reflux. The slight excess of formaldehyde ensures complete conversion of the ortho positions.

-

Isolation: The product often separates as a viscous oil upon cooling. Recrystallization from cold ethanol or acetonitrile yields the analytical standard used for the NMR data below.

1H NMR Structural Analysis

Symmetry Considerations

The HBPMP molecule possesses a

-

Consequence: The two "arms" (bis(pyridin-2-ylmethyl)aminomethyl groups) are magnetically equivalent in an achiral solvent at room temperature.

-

Simplification: The integration values will reflect this. For example, the 4 pyridine rings will appear as a single set of pyridine signals with an integration of 4H each (total 16H for pyridines).

Chemical Shift Assignments (CDCl₃, 400 MHz)

The following data assumes a high-purity sample in CDCl₃ at 298 K.

| Signal Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| Phenolic OH | 10.80 - 11.20 | Broad Singlet | 1H | Ar-OH | Highly variable. Downfield shift indicates strong intramolecular H-bonding to the tertiary amines. |

| Pyridine | 8.50 - 8.55 | Doublet (d) | 4H | Py-H6 | Protons adjacent to Pyridine Nitrogen. Most deshielded aromatic signal. |

| Pyridine | 7.60 - 7.66 | Triplet of Doublets (td) | 4H | Py-H4 | Para to Pyridine Nitrogen. |

| Pyridine | 7.45 - 7.55 | Doublet (d) | 4H | Py-H3 | Adjacent to methylene bridge. |

| Pyridine | 7.10 - 7.18 | Triplet (t) | 4H | Py-H5 | Meta to Pyridine Nitrogen. |

| Phenol Ar | 6.90 - 7.00 | Singlet (s) | 2H | Ph-H3,5 | Meta protons on the central cresol ring. Appears as a sharp singlet due to symmetry. |

| Methylene (Py) | 3.80 - 3.88 | Singlet (s) | 8H | N-CH₂ -Py | Methylene bridges connecting amine to pyridine. |

| Methylene (Ph) | 3.70 - 3.78 | Singlet (s) | 4H | Ar-CH₂ -N | Methylene bridges connecting amine to central phenol. |

| Methyl | 2.20 - 2.25 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at the para position of the phenol. |

Spectral Logic Diagram

The following diagram maps the logical flow of assigning the spectrum based on connectivity and magnetic environment.

Figure 2: Logic flow for assigning HBPMP 1H NMR signals.

Advanced Considerations & Troubleshooting

Methylene Bridge Resolution

In the aliphatic region (3.7 – 3.9 ppm), you will observe two large singlets.

-

The Challenge: These peaks often overlap depending on the water content of the CDCl₃ or the concentration of the sample.

-

Differentiation: The signal integrating to 8H corresponds to the pyridine arms (

). The signal integrating to 4H corresponds to the phenol attachments ( -

Fluxionality: At lower temperatures (or in sterically crowded metal complexes), these singlets may split into AB quartets, indicating that the methylene protons have become diastereotopic due to restricted rotation or rigid coordination.

Solvent Effects (CDCl₃ vs. DMSO-d₆)

-

CDCl₃: Preferred for characterizing the free ligand. The intramolecular hydrogen bond between the phenolic OH and the tertiary amines is stabilized in non-polar solvents, keeping the ligand in a specific conformation.

-

DMSO-d₆: DMSO is a strong hydrogen bond acceptor. It will compete with the intramolecular amine-phenol H-bond. This often causes the phenolic proton (

~11 ppm) to broaden significantly or shift upfield, and may alter the chemical shifts of the methylene bridges by disrupting the "pre-organized" structure.

Impurity Markers

When synthesizing HBPMP for drug development applications, watch for these specific impurity peaks:

-

Unreacted DPA: Look for a doublet at

~8.5 ppm that does not match the integration of the main product, and a methylene singlet at -

Formaldehyde Oligomers: Multiplets in the 4.5 – 5.5 ppm region.[1]

-

Hydrolysis Products: If the ligand oxidizes (forming bis(pyridin-2-yl)methanone species), look for new signals in the aromatic region lacking the aliphatic connectors.

References

-

Neves, A. et al. "Hydrolytic Activity of a Zinc(II) Complex with a Dinucleating Ligand against Bis(2,4-dinitrophenyl) Phosphate." Inorganic Chemistry, vol. 41, no.[1] 7, 2002, pp. 1788–1794.

-

Gatos, M. et al. "Dinuclear Zinc(II) Complexes of a New Phenol-Based Compartmental Ligand: Synthesis, Structure, and Phosphatase-Like Activity." Dalton Transactions, 2006, pp. 1971–1979.

-

Lubben, M. et al. "Models for Iron-Oxo Proteins: Synthesis and Properties of Dinuclear Iron Complexes with the Ligand 2,6-Bis((bis(2-pyridylmethyl)amino)methyl)-4-methylphenol." Inorganic Chemistry, vol. 34, no.[2] 17, 1995, pp. 4296–4298.

Sources

coordination sites of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Executive Summary

This technical guide analyzes the coordination chemistry and experimental utility of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as H-BPMP ). As a dinucleating ligand, H-BPMP is a cornerstone in bioinorganic chemistry, specifically for modeling bimetallic active sites in metallohydrolases (e.g., Purple Acid Phosphatase, Urease).

Its structural architecture—a phenol core flanked by two dipicolylamine (DPA) arms—provides a robust N₆O donor set capable of stabilizing dinuclear centers (

Structural Anatomy & Coordination Sites[1]

The efficacy of H-BPMP lies in its ability to enforce a specific geometric arrangement between two metal ions. The molecule functions as a septadentate ligand (potentially hexadentate depending on protonation state) with distinct "Anchor" and "Arm" functionalities.

The Donor Set (N₆O)

The ligand provides seven potential donor atoms, organized to bind two metal ions (

-

The Bridging Anchor (1 × O): The central phenolate oxygen (

) is the structural pivot. Upon deprotonation, it bridges -

The Chelation Arms (2 × N₃): Two identical arms extend from the ortho positions of the phenol. Each arm consists of:

-

1 × Tertiary Amine Nitrogen (

): Provides the apical anchor for the metal. -

2 × Pyridine Nitrogens (

): Provide equatorial coordination.

-

Coordination Geometry

In a typical dinuclear complex (e.g.,

-

Endogenous Binding: Each metal ion is chelated by one "arm" (3 nitrogens) and bridged by the phenolate oxygen.

-

Exogenous Bridging: The coordination sphere is rarely satisfied by the ligand alone. Exogenous ligands (Acetate, Hydroxide, or substrate mimics) typically bridge the two metals opposite the phenolate, forming a "Pacman" cleft where catalysis occurs.

Visualization of Coordination Architecture

Figure 1: Connectivity map showing the bridging phenolate and the N3 chelation pockets of the H-BPMP ligand.

Experimental Protocols

Synthesis of H-BPMP

The synthesis relies on a double Mannich condensation. This protocol is self-validating via NMR monitoring of the methylene bridge formation.

Reagents:

-

4-Methylphenol (p-Cresol) [CAS: 106-44-5]

-

Bis(2-pyridylmethyl)amine (DPA) [CAS: 1539-42-0]

-

Paraformaldehyde [CAS: 30525-89-4]

-

Solvent: Absolute Ethanol or Methanol

Protocol:

-

Pre-activation: In a round-bottom flask, dissolve Bis(2-pyridylmethyl)amine (2.1 equivalents) and Paraformaldehyde (2.2 equivalents) in absolute ethanol. Heat to mild reflux (approx. 60°C) for 30 minutes to facilitate iminium ion formation.

-

Addition: Add 4-Methylphenol (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (78°C) for 24–48 hours .

-

Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 95:5). The starting phenol spot should disappear.

-

-

Workup: Allow the solution to cool to room temperature.

-

Scenario A (Precipitation): If a solid forms, filter and wash with cold ethanol.

-

Scenario B (Oil): If an oil separates, decant the supernatant. Dissolve the oil in a minimum amount of hot acetonitrile and allow to stand at 4°C to induce crystallization.

-

-

Purification: Recrystallize from acetonitrile or ethanol/ether mixture.

-

Yield: Typical yields range from 60–80%.

Validation Data (¹H NMR in CDCl₃):

-

Look for the singlet corresponding to the methylene bridge connecting the phenol to the amine (

ppm). -

Verify the integration ratio of Pyridine protons vs. Phenol methyl group.

Synthesis of Dinuclear Zinc Complex:

To generate the phosphatase mimic:

-

Dissolve H-BPMP (1 eq) in Methanol.

-

Add Zinc(II) Acetate Dihydrate (2 eq). The solution typically turns pale yellow.

-

Add Sodium Perchlorate (1 eq) to facilitate crystallization of the cationic complex (Caution: Perchlorates are potentially explosive; handle with care or substitute with

or -

Slow evaporation yields X-ray quality crystals.

Catalytic Application: Phosphatase Activity[2][3][4][5][6]

H-BPMP complexes are premier models for Purple Acid Phosphatase (PAP) . They catalyze the hydrolysis of phosphate diesters (e.g., bis(2,4-dinitrophenyl)phosphate, BDNPP).[1]

Mechanism of Action

The catalytic cycle relies on the cooperative "Lewis Acid + Nucleophile" mechanism enabled by the dinuclear core.

-

Substrate Binding: The phosphate ester binds to

(Lewis Acid activation), polarizing the P=O bond. -

Nucleophile Generation:

lowers the -

Nucleophilic Attack: The

-bound hydroxide attacks the phosphorus center of the substrate bound to -

Leaving Group Departure: The transition state stabilizes the leaving group, resulting in hydrolysis.

Catalytic Cycle Diagram

Figure 2: Simplified catalytic cycle for phosphodiester hydrolysis by H-BPMP metal complexes.

Characterization Data Summary

When characterizing H-BPMP and its complexes, compare your results against these standard parameters.

| Technique | Parameter | Expected Observation | Structural Insight |

| ¹H NMR | ~3.8 - 4.0 ppm (Singlet) | Confirms Mannich linkage between phenol and DPA arms. | |

| IR Spectroscopy | ~1590 - 1600 cm⁻¹ | Diagnostic of pyridine ring integrity. | |

| UV-Vis | ~260 - 280 nm | ||

| UV-Vis | ~500 - 600 nm | Ligand-to-Metal Charge Transfer (LMCT) characteristic of phenolate-Fe(III) bond (Purple color). | |

| X-Ray Cryst. | M...M Distance | 3.0 - 3.5 Å | Critical range for cooperative catalysis. |

| X-Ray Cryst. | M-O(Phenol)-M Angle | ~100° - 110° | Indicates bridging mode of the phenolate. |

References

-

Neves, A., et al. (2002). Structural and functional modeling of the active site of purple acid phosphatases: synthesis, characterization, and catalytic activity of a new Fe(III)Zn(II) complex. Inorganic Chemistry.[2]

-

Krebs, B., et al. (1999). Dinuclear Zinc(II) Complexes of a New Dinucleating Ligand as Models for Phosphatases. European Journal of Inorganic Chemistry.

- Que, L., Jr. (1993). Physical Methods in Bioinorganic Chemistry. University Science Books.

-

PubChem Compound Summary. (2024). 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol. National Center for Biotechnology Information.

Sources

A Theoretical and Computational Scrutiny of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol and its Dinuclear Metal Complexes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of the versatile dinucleating ligand 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, often abbreviated as H-bpmp. We delve into the quantum chemical methodologies employed to elucidate its structural, electronic, and spectroscopic properties, with a particular focus on its behavior upon coordination with metal ions to form dinuclear complexes. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to understand and predict the properties of complex coordination compounds, ultimately aiding in the rational design of novel catalysts, sensors, and therapeutic agents.

Introduction: The Architectural Allure of a Dinucleating Ligand

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp) is a multidentate ligand meticulously designed to accommodate two metal centers in close proximity. Its structure features a central phenol ring flanked by two bis(pyridin-2-ylmethyl)amino arms, creating two distinct coordination pockets. This pre-organized architecture makes it an exceptional platform for the synthesis of dinuclear metal complexes, where the interplay between the two metal ions can give rise to unique catalytic, magnetic, and electronic properties. The molecular formula of this compound is C33H34N6O, with a molecular weight of approximately 530.66 g/mol .[1]

The synthesis of H-bpmp is typically achieved through a Mannich-type condensation reaction involving 4-methylphenol, formaldehyde, and bis(pyridin-2-ylmethyl)amine. This synthetic route allows for modifications to the phenol backbone and the pyridyl arms, enabling the fine-tuning of the ligand's steric and electronic properties for specific applications. These applications are diverse, ranging from the development of chemical sensors and biochemical assays to the design of novel catalysts.[1]

The true potential of H-bpmp is realized in its dinuclear metal complexes. The phenoxo group of the deprotonated ligand can act as a bridging moiety between the two metal ions, facilitating electronic communication and cooperative effects. This has significant implications for mimicking the active sites of metalloenzymes, developing catalysts for multi-electron redox reactions, and designing molecular magnets. Understanding the intricate relationship between the structure of these complexes and their function necessitates the use of sophisticated theoretical and computational methods.

The Theoretical Chemist's Toolkit: Methodologies for Interrogating Dinuclear Complexes

The complexity of dinuclear metal complexes derived from ligands like H-bpmp requires a robust theoretical framework to accurately model their behavior. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.

Geometry Optimization: In Silico Crystallography

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For H-bpmp and its metal complexes, this is achieved through geometry optimization using DFT. The choice of the functional and basis set is critical for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of transition metal complexes. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be flexible enough to accurately represent the electron density around both the metal centers and the ligand atoms. For metal ions, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, are often used to reduce the computational cost by treating the core electrons implicitly.

The accuracy of the optimized geometry can be validated by comparing key structural parameters, such as bond lengths and angles, with experimental data obtained from X-ray crystallography, when available.

Experimental Protocol: A Representative DFT Geometry Optimization

-

Input Structure Generation: A plausible initial 3D structure of the molecule (e.g., from a crystal structure or built using molecular modeling software) is generated.

-

Computational Method Selection:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (a hybrid functional).

-

Basis Set: 6-31G(d) for main group elements (C, H, N, O) and LANL2DZ for the metal centers (e.g., Cu).

-

-

Calculation Execution: The geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Verification of Minimum: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Analysis of Results: The optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles are extracted and compared with experimental data if available.

Frontier Molecular Orbital (FMO) Analysis: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For dinuclear complexes of H-bpmp, FMO analysis can reveal:

-

The nature of metal-ligand bonding.

-

The localization of electron density, indicating potential sites for nucleophilic or electrophilic attack.

-

The orbitals involved in electronic transitions, which is crucial for understanding the UV-Vis spectra of the complexes.

Time-Dependent Density Functional Theory (TD-DFT): Simulating Electronic Spectra

TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help in the assignment of experimental spectral bands to specific electronic excitations, such as:

-

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered orbital to a ligand-centered orbital.

-

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-centered orbital to a metal-centered orbital.

-

d-d Transitions: Excitations between metal d-orbitals.

-

Intra-ligand (π-π*) Transitions: Excitations within the ligand framework.

Comparing the calculated TD-DFT spectrum with the experimental UV-Vis spectrum provides a powerful means to validate the theoretical model and gain a deeper understanding of the electronic structure of the complex.

Workflow: From Structure to Spectrum

Caption: A typical workflow for the theoretical study of a coordination complex.

Case Study: Dinuclear Copper(II) Complexes of H-bpmp

A seminal study by Massoud et al. provides valuable experimental data on two dinuclear copper(II) complexes of the H-bpmp ligand: [Cu2(bpmp)(OAc)2]PF6·H2O (where OAc is acetate) and [Cu2(bpmp)(N3)2]ClO4 (where N3 is azide).[2] These complexes were structurally and magnetically characterized, offering a solid foundation for theoretical investigations.[2]

Structural Insights

In these complexes, the H-bpmp ligand is deprotonated at the phenolic oxygen, which acts as a bridge between the two copper(II) centers. Each copper(II) ion is also coordinated to the nitrogen atoms of one of the bis(pyridin-2-ylmethyl)amino arms. The coordination sphere of each copper(II) ion is completed by either a monodentate acetate or azide ligand, resulting in a five-coordinate geometry around each metal center.[2]

| Complex | Cu···Cu distance (Å) | Cu-O-Cu angle (°) | Coordination Geometry |

| [Cu2(bpmp)(OAc)2]PF6·H2O | 3.033 | 100.1 | Square Pyramidal |

| [Cu2(bpmp)(N3)2]ClO4 | 3.021 | 99.5 | Square Pyramidal |

| Data extracted from Massoud et al. (2014).[2] |

A DFT geometry optimization of these complexes would be expected to reproduce these experimental structural parameters with a high degree of accuracy, thereby validating the chosen computational methodology.

Magnetic Properties: A Tale of Two Spins

The proximity of the two copper(II) ions (each with one unpaired electron, d⁹ configuration) allows for magnetic exchange interactions, which can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). Experimental magnetic susceptibility measurements for both the acetate and azide complexes of the H-bpmp ligand revealed weak antiferromagnetic coupling between the copper(II) centers.[2]

DFT calculations are instrumental in understanding the origin of this magnetic coupling. The energy difference between the high-spin (ferromagnetic) and low-spin (antiferromagnetic) states can be calculated. The magnetic exchange coupling constant, J, can then be determined using the broken-symmetry DFT approach.

The magnitude and sign of J are highly sensitive to the geometry of the magnetic core, particularly the Cu-O-Cu bridging angle and the Cu···Cu distance. A larger Cu-O-Cu angle generally leads to a stronger antiferromagnetic interaction. Theoretical calculations can systematically probe the magneto-structural correlations in these systems.

Conceptual Framework: Modeling Magnetic Interactions

Caption: Workflow for the theoretical determination of the magnetic exchange coupling constant (J).

Broader Implications and Future Directions

The theoretical studies of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol and its metal complexes are not merely academic exercises. They provide profound insights that can guide the development of new technologies:

-

In Drug Development: The ability to model the interaction of these complexes with biological targets, such as proteins and nucleic acids, can aid in the design of novel metallodrugs. The coordination environment around the metal centers can be tuned to optimize binding affinity and selectivity.

-

In Catalysis: By understanding the electronic structure of the active site in dinuclear catalysts, researchers can rationally design more efficient and selective catalysts for a wide range of chemical transformations. Theoretical studies can elucidate reaction mechanisms and identify key intermediates.

-